6-Nitro-1H-pyrrolo[3,2-c]pyridine

Physicochemical Property Prediction Drug-like Property Optimization Medicinal Chemistry

6-Nitro-1H-pyrrolo[3,2-c]pyridine (also known as 6-Nitro-5-azaindole) is a nitrogen-containing fused heterocycle with molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. It belongs to the 5-azaindole scaffold class, which serves as a privileged template in kinase inhibitor discovery.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 1000342-77-7
Cat. No. B1604668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-1H-pyrrolo[3,2-c]pyridine
CAS1000342-77-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=NC=C21)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)7-3-6-5(4-9-7)1-2-8-6/h1-4,8H
InChIKeyNKDYJOFWMSSDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-77-7): Physicochemical and Structural Fundamentals for Procurement Decisions


6-Nitro-1H-pyrrolo[3,2-c]pyridine (also known as 6-Nitro-5-azaindole) is a nitrogen-containing fused heterocycle with molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. It belongs to the 5-azaindole scaffold class, which serves as a privileged template in kinase inhibitor discovery [1]. The compound features a nitro substituent at the 6-position of the pyridine ring, creating a strong electron-withdrawing environment that fundamentally alters its physicochemical properties (XLogP3 = 1.1, topological polar surface area = 74.5 Ų) compared to the parent heterocycle [1]. Commercially, it is supplied at ≥98% purity by multiple vendors and is intended exclusively as a research intermediate for further synthetic elaboration, not as an end-product bioactive molecule .

Why 6-Nitro-1H-pyrrolo[3,2-c]pyridine Cannot Be Replaced by Analogous 6-Halo, 6-Methyl, or Unsubstituted Azaindoles in MedChem Synthesis


Substitution at the 6-position critically determines the electron density of the pyridine ring, hydrogen-bonding capacity, and downstream synthetic versatility of 1H-pyrrolo[3,2-c]pyridine scaffolds. The 6-nitro group is uniquely positioned as a latent primary amine precursor: catalytic hydrogenation converts it to 6-amino-1H-pyrrolo[3,2-c]pyridine, which establishes a key hydrogen-bond interaction with the hinge glycine carbonyl (Gly605) in the ATP-binding pocket of protein kinases such as MPS1 [1]. This hinge-binding motif is absent in 6-chloro, 6-methyl, or unsubstituted analogs, which cannot directly participate in the donor–acceptor network essential for potent kinase inhibition. Furthermore, the strong electron-withdrawing nature of the nitro group (−I and −M effects) enables regioselective functionalization at the 2-position via palladium-catalyzed cross-coupling, a synthetic route exploited in the construction of antiproliferative sulfonamide derivatives [2]. Generic substitution with less electron-deficient analogs would compromise both the synthetic logic and the ultimate pharmacological potential of the derived compound libraries.

Quantitative Differential Evidence for 6-Nitro-1H-pyrrolo[3,2-c]pyridine Versus Comparator Azaindoles


Polarity and Solvation Profile: 6-Nitro vs. Parent 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine)

The 6-nitro substitution dramatically increases the topological polar surface area (TPSA) and hydrogen-bond acceptor capacity relative to the unsubstituted azaindole scaffold. According to PubChem computed descriptors, 6-nitro-1H-pyrrolo[3,2-c]pyridine exhibits a TPSA of 74.5 Ų, compared to 28.7 Ų for the parent 1H-pyrrolo[3,2-c]pyridine [1][2]. The hydrogen bond acceptor count is tripled (3 vs. 1), and XLogP3 increases from 0.7 to 1.1. These quantitative differences directly influence aqueous solubility, passive membrane permeability, and the ability to engage in polar interactions with biological targets.

Physicochemical Property Prediction Drug-like Property Optimization Medicinal Chemistry

Thermal Stability and Boiling Point Advantage Over 6-Chloro Analog

The presence of the polar, heavy nitro group elevates both the melting point and boiling point of the compound. Vendor-reported data indicate a boiling point of 437.6 ± 25.0 °C at 760 mmHg for 6-nitro-1H-pyrrolo[3,2-c]pyridine , which is approximately 100 °C higher than the 335.8 °C boiling point registered for the 6-chloro analog (CAS 74976-31-1) . This difference reflects stronger intermolecular forces in the nitro derivative, which translates to lower volatility and reduced sublimation losses during long-term storage at ambient or mildly elevated temperatures.

Process Chemistry Scale-up Feasibility Material Handling

Validated Synthetic Utility: Nitro Group as a Latent Amine in Kinase Inhibitor Assembly

A critical advantage of the 6-nitro group is its quantitative convertibility to the 6-amino function under standard catalytic hydrogenation. In the synthesis of FMS kinase inhibitors, El-Gamal et al. subjected 6-nitro-pyrrolo[3,2-c]pyridine derivatives to H₂ gas over Pd/C to obtain the requisite aniline intermediates, which were subsequently elaborated into diarylureas and diarylamides [1]. Separately, Pawar et al. employed 2-bromo-6-nitro-1H-pyrrolo[3,2-c]pyridine as the starting point for a Suzuki–reduction–sulfonamide sequence, leading to compounds with IC₅₀ values of 1.88–5.16 μM against four cancer cell lines [2]. No analogous 6-chloro or 6-methyl derivative can be directly converted to the primary amine under comparably mild conditions, making the nitro compound the sole gateway to this pharmacophoric hinge-binding motif.

Kinase Inhibitor Synthesis Prodrug Design Synthetic Intermediates

Electron-Withdrawing Strength Enables Regioselective Palladium-Catalyzed Cross-Coupling at C-2

The strong –I and –M effect of the 6-nitro group polarizes the pyridine ring, facilitating oxidative addition at the adjacent C-2 position in palladium-catalyzed Suzuki-Miyaura reactions. In the synthetic route described by Pawar et al., 2-bromo-6-nitro-1H-pyrrolo[3,2-c]pyridine undergoes Suzuki coupling with arylboronic acids in the presence of Pd(OAc)₂/tricyclohexylphosphine to install aryl groups at C-2 prior to nitro reduction [1]. This sequence capitalizes on the electron-deficient nature of the nitro-substituted ring to achieve high cross-coupling efficiency. By contrast, the 6-amino analog cannot serve as the coupling substrate for the same one-pot strategy due to competing coordination of the free amine with palladium, which would deactivate the catalyst.

Cross-Coupling Chemistry Regioselective Functionalization C-H Activation

Optimal Deployment Scenarios for 6-Nitro-1H-pyrrolo[3,2-c]pyridine in Drug Discovery and Chemical Synthesis Pipelines


Central Intermediate for 6-Amino-1H-pyrrolo[3,2-c]pyridine in Kinase-Focused Libraries

6-Nitro-1H-pyrrolo[3,2-c]pyridine is the premier entry point for synthesizing the 6-amino hinge-binding motif required by MPS1, FMS, and Aurora kinase inhibitors. A single catalytic hydrogenation yields the corresponding 6-amine, which can then be elaborated into ureas, amides, or sulfonamides. This established route aligns with the clinical candidate CCT251455 and analogous FMS inhibitors [1][2]. Procurement of the 6-nitro intermediate avoids an entire synthetic sequence starting from protected azaindole derivatives, thus accelerating hit-to-lead optimization campaigns.

Electron-Deficient Scaffold for Palladium-Catalyzed C–H Activation and Cross-Coupling Methodology Development

The electron-withdrawing effect of the nitro group lowers the activation energy for metal insertion at C-2 and C-3 positions, making 6-nitro-1H-pyrrolo[3,2-c]pyridine an ideal model substrate for developing regioflexible C–H functionalization reactions. Its compatibility with Suzuki, Heck, and Stille protocols has been demonstrated in the literature [3]. The absence of an unprotected amino group avoids catalyst poisoning, providing higher turnover numbers compared to the 6-amino analog.

Nitroaromatic Probe for Electron-Transfer and Bioreduction Studies

The 6-nitro group’s reversible redox behavior and capacity to act as an electron acceptor render this compound useful in electrochemical and pulse radiolysis investigations. Its computed LogP of 1.1 and TPSA of 74.5 Ų place it in a favorable property window for cellular penetration in bioactivation studies [4]. The compound serves as a credible surrogate for late-stage nitro-containing prodrugs, enabling research into enzymatic nitroreductase activity and hypoxia-driven drug release.

High-Purity Building Block for Parallel Synthesis Bots and Automated Medicinal Chemistry Workflows

Commercial availability at 98% purity from multiple ISO-certified suppliers, combined with a boiling point exceeding 400 °C, ensures consistent handling and storage in automated robotic synthesis platforms . Its single rotatable bond (zero rotatable bonds in the automated PubChem assignment) simplifies conformer sampling in virtual library enumeration, making it a preferred choice for computer-aided drug design groups that require high-fidelity physical samples for hit validation.

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